molecular formula C9H15N5S2 B2591348 [(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea CAS No. 477855-01-9

[(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea

Cat. No.: B2591348
CAS No.: 477855-01-9
M. Wt: 257.37
InChI Key: ZODRUMRGJGDMQH-WUXMJOGZSA-N
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Description

[(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea is a chemical compound with the molecular formula C9H15N5S2 It is a thiazole derivative, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea typically involves the reaction of 2-(diethylamino)-1,3-thiazole-5-carbaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction is carried out in an ethanolic medium under reflux conditions for about 45-60 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of [(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea involves its interaction with biological molecules, such as DNA and proteins. The compound can bind to DNA, potentially interfering with its replication and transcription processes . Additionally, it can interact with enzymes and other proteins, inhibiting their activity and leading to antibacterial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea is unique due to the presence of the diethylamino group, which can enhance its solubility and biological activity compared to similar compounds. This structural feature may also influence its binding affinity to biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

[(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5S2/c1-3-14(4-2)9-11-5-7(16-9)6-12-13-8(10)15/h5-6H,3-4H2,1-2H3,(H3,10,13,15)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODRUMRGJGDMQH-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(S1)C=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=NC=C(S1)/C=N/NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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